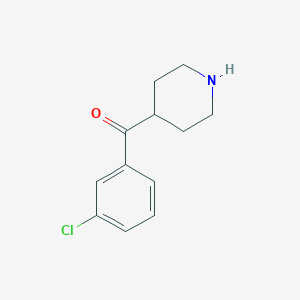

(3-Chlorophenyl)(piperidin-4-yl)methanone

説明

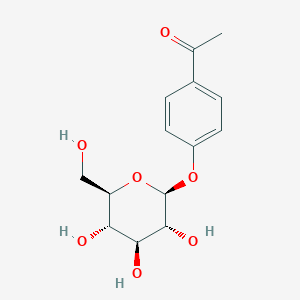

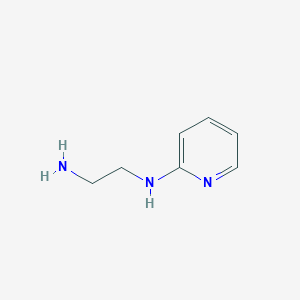

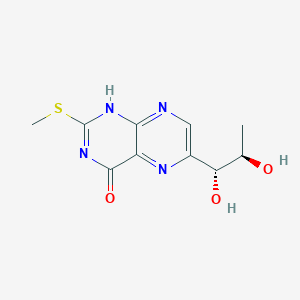

(3-Chlorophenyl)(piperidin-4-yl)methanone is a chemical compound with a specific molecular structure involving a piperidin-4-yl group and a 3-chlorophenyl group bonded through a methanone linkage. It represents a class of compounds that have been explored for various chemical and physical properties, as well as their interactions and reactivity.

Synthesis Analysis

The synthesis of similar compounds, like the piperidin-4-yl methanone derivatives, often involves multi-step chemical reactions starting from readily available materials. For example, the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride was achieved through a process involving amidation, Friedel-Crafts acylation, and hydration, yielding a reasonable overall yield of 62.4% (Zheng Rui, 2010).

Molecular Structure Analysis

The structural characterization of these compounds is crucial for understanding their properties. X-ray crystallography and spectroscopic techniques like 1H NMR are commonly used for this purpose. For instance, the crystal structure of a related adduct revealed specific dihedral angles between the benzene ring and piperidine rings, showcasing the complex interactions within these molecules (B. Revathi et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving (3-Chlorophenyl)(piperidin-4-yl)methanone derivatives can be diverse, leading to a variety of products with different functional groups and molecular structures. The reactivity of such compounds often depends on the presence of functional groups, with transformations including nucleophilic substitutions and additions being common.

Physical Properties Analysis

The physical properties, such as thermal stability, are important for determining the conditions under which these compounds can be used. Thermogravimetric analysis (TGA) provides insights into the thermal stability and decomposition patterns of these compounds. For example, a related compound showed stability in a specific temperature range, highlighting the importance of understanding these properties for practical applications (C. S. Karthik et al., 2021).

科学的研究の応用

Synthesis and Structural Studies

- The compound (3-Chlorophenyl)(piperidin-4-yl)methanone and its derivatives are involved in various synthesis and structural studies. For instance, Zheng Rui (2010) discussed the synthesis of a closely related compound, (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, highlighting its reasonable yield and straightforward synthesis from easily available materials (Zheng Rui, 2010). Similarly, B. Revathi et al. (2015) focused on the crystal structure of an adduct related to (3-Chlorophenyl)(piperidin-4-yl)methanone, providing insights into its molecular geometry and intermolecular interactions (B. Revathi et al., 2015).

Anticancer and Antituberculosis Potential

- A study by S. Mallikarjuna et al. (2014) synthesized derivatives of (3-Chlorophenyl)(piperidin-4-yl)methanone and evaluated their in vitro anticancer and antituberculosis activities. Some of these compounds showed significant activity against cancer cell lines and Mycobacterium tuberculosis (S. Mallikarjuna et al., 2014).

Antimicrobial and Antifungal Activities

- L. Mallesha et al. (2014) explored the antimicrobial potential of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives, with some compounds exhibiting good activity against pathogenic bacterial and fungal strains (L. Mallesha et al., 2014).

Neuroprotective Activities

- A series of aryloxyethylamine derivatives, including compounds related to (3-Chlorophenyl)(piperidin-4-yl)methanone, were studied by Y. Zhong et al. (2020) for their neuroprotective effects. These compounds showed potential protective effects against glutamate-induced cell death in rat pheochromocytoma cells (Y. Zhong et al., 2020).

Therapeutic Applications and Molecular Interaction Studies

- The molecular interaction of a derivative of (3-Chlorophenyl)(piperidin-4-yl)methanone with the CB1 cannabinoid receptor was analyzed by J. Shim et al. (2002), offering insights into its potential therapeutic applications (J. Shim et al., 2002).

Safety And Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes1.

将来の方向性

The future directions for the use of “(3-Chlorophenyl)(piperidin-4-yl)methanone” are not explicitly mentioned in the available resources. However, given its unique biochemical properties and the fact that it serves as a precursor to the piperidine ring, it could potentially be used in the synthesis of various alkaloid natural products and drug candidates2.

Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.

特性

IUPAC Name |

(3-chlorophenyl)-piperidin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO/c13-11-3-1-2-10(8-11)12(15)9-4-6-14-7-5-9/h1-3,8-9,14H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLHXKXFYBCXERX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90394607 | |

| Record name | (3-Chlorophenyl)(piperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Chlorophenyl)(piperidin-4-yl)methanone | |

CAS RN |

887354-02-1 | |

| Record name | (3-Chlorophenyl)-4-piperidinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887354-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chlorophenyl)(piperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4S)-4,6-Bis-{[tert-butyldimethylsilyl)oxy]}-3,3-dimethylhexan-2-one](/img/structure/B15554.png)